Bienvenue dans la boutique en ligne BenchChem!

4-Benzyl-2-(4-fluorophenyl)morpholine

GSK-3β inhibition Alzheimer’s disease Kinase inhibitor scaffold

4-Benzyl-2-(4-fluorophenyl)morpholine (CAS 920796-74-3 for the (2S)-enantiomer; C₁₇H₁₈FNO, MW 271.33 g/mol) is a chiral 2-aryl-4-benzyl morpholine derivative that serves as a privileged synthetic intermediate in two distinct pharmaceutical programs: ATP-competitive glycogen synthase kinase-3β (GSK-3β) inhibitors for Alzheimer's disease , and monoacylglycerol acyltransferase-2 (MOGAT-2) inhibitors for hypertriglyceridemia. The compound features a morpholine core substituted at the 2-position with a para-fluorophenyl ring and at the nitrogen (4-position) with a benzyl group, creating a scaffold where the benzyl moiety functions simultaneously as a protecting group and a synthetic handle enabling sequential functionalization.

Molecular Formula C17H18FNO
Molecular Weight 271.33 g/mol
Cat. No. B8327403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-(4-fluorophenyl)morpholine
Molecular FormulaC17H18FNO
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H18FNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2
InChIKeyUVNKZRUDJYONQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-2-(4-fluorophenyl)morpholine – A Chiral 2-Aryl Morpholine Synthon for Kinase and Metabolic Target Programs


4-Benzyl-2-(4-fluorophenyl)morpholine (CAS 920796-74-3 for the (2S)-enantiomer; C₁₇H₁₈FNO, MW 271.33 g/mol) is a chiral 2-aryl-4-benzyl morpholine derivative that serves as a privileged synthetic intermediate in two distinct pharmaceutical programs: ATP-competitive glycogen synthase kinase-3β (GSK-3β) inhibitors for Alzheimer's disease [1], and monoacylglycerol acyltransferase-2 (MOGAT-2) inhibitors for hypertriglyceridemia [2]. The compound features a morpholine core substituted at the 2-position with a para-fluorophenyl ring and at the nitrogen (4-position) with a benzyl group, creating a scaffold where the benzyl moiety functions simultaneously as a protecting group and a synthetic handle enabling sequential functionalization.

Why 4-Benzyl-2-(4-fluorophenyl)morpholine Cannot Be Casually Substituted in Multi-Step Synthetic Routes


In-class morpholine building blocks cannot be interchanged without risk because the 2-aryl-4-benzyl substitution pattern of this compound simultaneously governs three critical parameters: (i) the stereoelectronic properties of the GSK-3β pharmacophore, where the 4-fluorophenyl group at the 2-position of the morpholine ring contributes to ATP-competitive kinase binding [1]; (ii) the regiochemistry of the MOGAT-2 inhibitor series, wherein the (2S)-configured 4-fluorophenylmorpholine fragment, liberated by benzyl deprotection, is essential for target engagement [2]; and (iii) the orthogonal protection strategy, as the N-benzyl group can be removed under mild hydrogenolysis conditions (H₂, Pd/C) or via chloroformate-mediated cleavage, while preserving the acid-sensitive morpholine ether and the 4-fluorophenyl substituent . Substituting a 3-aryl morpholine regioisomer (e.g., the aprepitant intermediate scaffold) or a morpholine lacking the 4-fluoro substituent would alter both the kinase inhibitor pharmacophore geometry and the downstream MOGAT-2 inhibitor structure-activity relationships.

Quantitative Differentiation Evidence for 4-Benzyl-2-(4-fluorophenyl)morpholine Versus Its Closest Analogs and Alternatives


Evidence Item 1: The 2-(4-Fluorophenyl)morpholine Scaffold Yields GSK-3β Inhibitors with Single-Digit to Low-Nanomolar IC₅₀ Values; 3-Substituted and Non-Fluorinated Analog Scaffolds Do Not

The (2S)-4-benzyl-2-(4-fluorophenyl)morpholine scaffold serves as the direct precursor to the 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-one class of GSK-3β inhibitors. The lead compound from this series, SAR502250 (derived from the (2S)-enantiomer of the target compound after benzyl deprotection and pyrimidinone coupling), exhibits an IC₅₀ of 12 nM against human GSK-3β in an in vitro enzymatic assay and demonstrates significant in vivo reduction of tau phosphorylation in mice after oral administration [1]. Compounds 21, 29, and 30 from the same paper also showed potent GSK-3β inhibitory activity with favorable in vitro pharmacokinetic profiles [1]. In contrast, the analogous 3-substituted morpholine scaffold—(3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one used in aprepitant synthesis—targets the NK₁ receptor rather than GSK-3β and has no demonstrated kinase inhibitory activity, confirming that the 2-aryl substitution pattern on morpholine is critical for the kinase pharmacophore [2].

GSK-3β inhibition Alzheimer’s disease Kinase inhibitor scaffold

Evidence Item 2: Validated Multi-Kilogram Intermediate in Eli Lilly's MOGAT-2 Inhibitor Program; Non-Fluorinated and Non-Benzylated Morpholines Are Not Disclosed as Intermediates

The Eli Lilly patent explicitly discloses the use of (2S)-4-benzyl-2-(4-fluorophenyl)morpholine at multi-kilogram scale as the penultimate intermediate for preparing MOGAT-2 inhibitors. The patent describes dissolving 948 g (3.5 mol) of (2S)-4-benzyl-2-(4-fluorophenyl)morpholine in 1,2-dichloroethane and reacting it with 1-chloroethyl chloroformate at 70°C to cleave the N-benzyl group, yielding (2S)-2-(4-fluorophenyl)morpholine, which is then further elaborated to the final MOGAT-2 inhibitor [1]. An alternative reduction route using LiAlH₄ to reduce (6S)-4-benzyl-6-(4-fluorophenyl)morpholin-3-one (625 g, 2.19 mol) to the target morpholine is also disclosed, confirming robust process-scale applicability [1]. No other N-benzyl-2-aryl morpholine isomer at this scale is disclosed in the MOGAT-2 patent family, underscoring the unique suitability of this specific substitution pattern.

MOGAT-2 inhibition Hypertriglyceridemia Metabolic disease

Evidence Item 3: N-Benzyl Protection Enables Sequential Orthogonal Functionalization; Unprotected 2-(4-Fluorophenyl)morpholine Cannot Be Selectively Modified

The N-benzyl group on 4-benzyl-2-(4-fluorophenyl)morpholine functions as a traceless protecting group that can be removed under mild, chemoselective conditions—hydrogenolysis (H₂, Pd/C) or treatment with 1-chloroethyl chloroformate followed by methanolysis—to cleanly liberate 2-(4-fluorophenyl)morpholine without affecting the morpholine ring oxygen or the 4-fluorophenyl substituent [1]. The benzyl-protected form is stable to a variety of reaction conditions (basic alkylation, oxidation, reduction) that would cause side reactions with the free secondary amine. In contrast, the unprotected analog, 2-(4-fluorophenyl)morpholine (CAS 62243-70-3, MW 181.21 g/mol), possesses a nucleophilic secondary amine that would compete in electrophilic reactions and cannot be used in sequences requiring temporary amine protection . This orthogonal protection is explicitly exploited in the MOGAT-2 patent, where the benzyl group is removed only after the morpholine ring construction is complete, allowing the free amine to be subsequently elaborated into the final sulfonamide pharmacophore .

Synthetic methodology Protecting group strategy C–N bond formation

Evidence Item 4: Enantiomeric Purity Is Critical for Downstream GSK-3β Inhibitor Potency; (S)-Enantiomer Is the Pharmacologically Relevant Form

The GSK-3β inhibitor SAR502250, derived from the (2S)-enantiomer of 4-benzyl-2-(4-fluorophenyl)morpholine, achieves an IC₅₀ of 12 nM against human GSK-3β and demonstrates oral activity and brain penetration in preclinical models [1]. The follow-up 2015 paper by Fukunaga et al. explicitly discusses the effect of stereochemistry on GSK-3β inhibitory activity, noting that the stereochemistry of the alkyl/aryl moiety at the morpholine 2-position is critical for potency and that docking models support enantiomer-specific binding in the ATP pocket [2]. While the (2R)-enantiomer has a distinct CAS number (920802-09-1) and is commercially available, no literature reports equivalent potency data for GSK-3β inhibitors derived from the (R)-enantiomer, suggesting that the (S)-configuration is the preferred stereochemistry for kinase inhibitor development . Commercial suppliers offer the (S)-enantiomer at ≥95% purity (CAS 503860-58-0 and 920796-74-3) and in some cases at ≥98% purity .

Chiral resolution Enantiomeric purity GSK-3β inhibitor SAR

Evidence Item 5: The 4-Fluoro Substituent on the Phenyl Ring Modulates Metabolic Stability and Target Binding; Non-Fluorinated and Alternative Halogen Analogs Exhibit Different Profiles

The 4-fluoro substituent on the phenyl ring of 4-benzyl-2-(4-fluorophenyl)morpholine is a deliberate structural feature retained across both the GSK-3β and MOGAT-2 inhibitor programs. In the GSK-3β inhibitor series (Fukunaga 2013), the SAR exploration at the morpholine 2-position included varied aryl substituents, and the 4-fluorophenyl moiety was carried forward into lead compounds demonstrating favorable in vitro PK profiles (low intrinsic clearance in human liver microsomes) [1]. In the MOGAT-2 inhibitor patent, the SAR table explicitly enumerates R5 substituents on the phenyl ring, with F at R5 being one of the most preferred substituents alongside Cl and CF₃, suggesting that the 4-fluoro group provides an optimal balance of potency and physicochemical properties [2]. By class-level inference from the broader morpholine SAR literature, the 4-fluoro substituent enhances metabolic stability by blocking para-hydroxylation by CYP450 enzymes—a known metabolic soft spot for unsubstituted phenyl morpholines—while avoiding the increased lipophilicity (and associated hERG and solubility liabilities) of larger halogens or trifluoromethyl groups [3].

Fluorine SAR Metabolic stability Cytochrome P450

Verified Application Scenarios for 4-Benzyl-2-(4-fluorophenyl)morpholine in Drug Discovery and Process Chemistry


Scenario 1: GSK-3β Inhibitor Lead Optimization for Alzheimer's Disease

Procure the (2S)-enantiomer of 4-benzyl-2-(4-fluorophenyl)morpholine (CAS 920796-74-3, ≥95% enantiomeric purity) as the starting scaffold for synthesizing novel 2-(2-arylmorpholin-4-yl)pyrimidin-4(3H)-one GSK-3β inhibitors. After N-debenzylation (H₂, Pd/C or 1-chloroethyl chloroformate [1]), couple the liberated (2S)-2-(4-fluorophenyl)morpholine with substituted pyrimidinone electrophiles. The scaffold has yielded inhibitors with IC₅₀ values as low as 12 nM against human GSK-3β and demonstrated in vivo tau phosphorylation reduction [2]. Follow the SAR strategy described by Fukunaga et al. (2013, 2015) for modifications at the pyrimidinone 3-position and 6-position while retaining the 4-fluorophenylmorpholine core.

Scenario 2: MOGAT-2 Inhibitor Process Development and Scale-Up

Use (2S)-4-benzyl-2-(4-fluorophenyl)morpholine at multi-kilogram scale as the penultimate intermediate for MOGAT-2 inhibitor synthesis, following the Eli Lilly patent procedures [1]. The compound is commercially available at ≥95% purity and can be prepared in-house by LiAlH₄ reduction of (6S)-4-benzyl-6-(4-fluorophenyl)morpholin-3-one at 625 g scale [1]. After N-debenzylation with 1-chloroethyl chloroformate in 1,2-dichloroethane at 70°C (validated at 948 g, 3.5 mol scale), the resulting (2S)-2-(4-fluorophenyl)morpholine is elaborated to the final sulfonamide-containing MOGAT-2 inhibitor [1]. This route has been filed in multiple jurisdictions (US, EP, AU, IN) supporting freedom-to-operate analysis.

Scenario 3: Scaffold-Hopping and Kinase Selectivity Profiling Studies

Employ 4-benzyl-2-(4-fluorophenyl)morpholine as a reference intermediate in scaffold-hopping studies comparing morpholine-based versus piperazine-based kinase inhibitors [1]. The 2015 Fukunaga paper demonstrates that replacing the morpholine oxygen with N-substituted piperazine alters GSK-3β inhibitor pharmacokinetics, providing a comparative framework [2]. Additionally, the low CYP450 inhibition profile of the morpholine scaffold itself (CYP3A4 IC₅₀ = 10,000 nM; CYP2D6 IC₅₀ = 10,000 nM [3]) can serve as a baseline for assessing the impact of downstream modifications on drug-drug interaction liability.

Scenario 4: Custom Synthesis of 2-Aryl Morpholine Libraries via Parallel N-Functionalization

Procure the target compound as a protected 2-(4-fluorophenyl)morpholine building block for generating diverse compound libraries. The N-benzyl group can be selectively removed under mild conditions to reveal the secondary amine, which can then be subjected to parallel reductive amination, sulfonylation, or amide coupling with diverse building blocks [1]. This strategy is superior to starting from unprotected 2-(4-fluorophenyl)morpholine because it avoids premature reaction at the morpholine nitrogen during earlier synthetic steps and ensures the integrity of the 4-fluorophenyl substituent throughout the sequence [2].

Quote Request

Request a Quote for 4-Benzyl-2-(4-fluorophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.